![molecular formula C23H20N2O3 B2388437 1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea CAS No. 2034438-16-7](/img/structure/B2388437.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

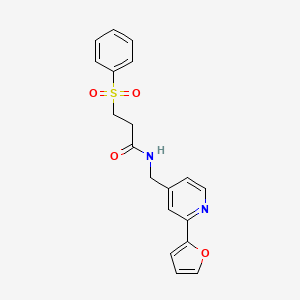

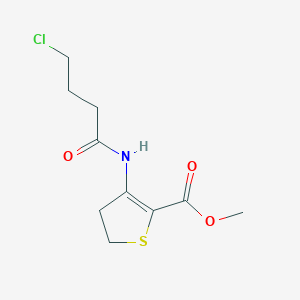

The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-benzhydrylurea” is a complex organic molecule. It contains a bifuran unit, which is a structure derived from furan, a five-membered aromatic ring with four carbon atoms and one oxygen . The bifuran unit is attached to a benzhydryl group (two benzene rings connected by a carbon) and a urea group (a functional group with the structure -NH-(C=O)-NH2).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The bifuran unit would contribute to the compound’s aromaticity, while the benzhydryl and urea groups could potentially form hydrogen bonds or other intermolecular interactions.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The bifuran unit could potentially undergo electrophilic aromatic substitution reactions, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the compound’s polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells

The compound has been used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications . The photovoltaic performance measurement was conducted using the Ru (II) dye N3 as a reference to examine the effects of different electron acceptor units and replacement of the π-spacer bifuran by biphenyl units on the photophysical, electrochemical, and photovoltaic properties of eight new distinct organic dyes .

Organic Dyes

The compound has been used in the preparation of organic dyes . The new organic dyes were prepared and compared with the N3 metal dye . The organic dye photovoltaic performances can vary greatly depending on the type of electron donor and acceptor used .

Photovoltaic Performance Measurement

The compound has been used in photovoltaic performance measurements . Under standard global AM 1.5 solar condition, the solar cells based on HB-1–8 show the overall power conversion efficiencies of 2.93–5.51% .

Density Functional Theory Calculations

The compound has been used in density functional theory calculations . These calculations were carried out to explore the ground state geometrical structures and electronic structures of the eight dyes .

Solar Power Research

The compound has been used in solar power research . Solar power is the largest untapped resource for renewable energy on Earth . Due to its low price and versatility with superior cost-to-efficiency proportion, dye-sensitized solar cells (DSSCs) have been the subject of intensive research .

Organic Electronics

The compound has been used in the field of organic electronics . In this work, a new building unit, bifuran-imide (BFI), which displays many of the advantageous properties observed for oligofurans, such as strong fluorescence, high solubility, significant quinoid character, and planarity, while also being significantly more stable (both thermally and photochemically) than parent oligofurans .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzhydryl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c26-23(24-16-19-13-14-21(28-19)20-12-7-15-27-20)25-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2,(H2,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGCGPGALMZWLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {[6-(2-furoylamino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2388356.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2388364.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388369.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)

![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)

![2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2388375.png)

![(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid](/img/structure/B2388376.png)